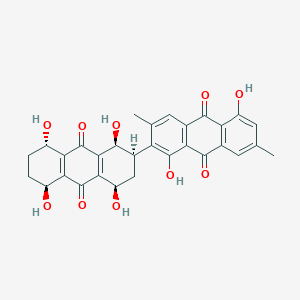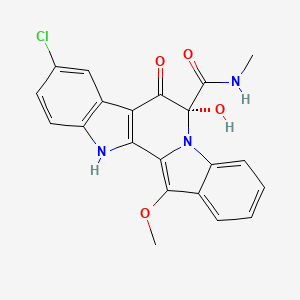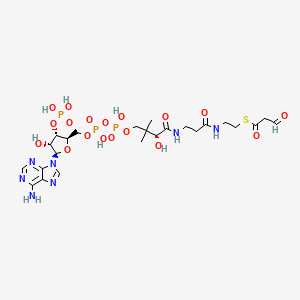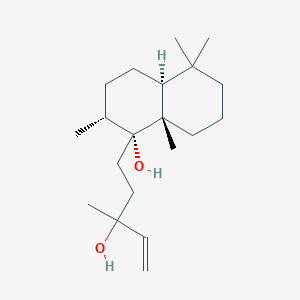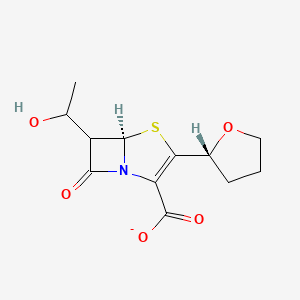![molecular formula C23H27ClN2O2 B1261506 N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is an organochlorine compound and a member of biphenyls.
Scientific Research Applications
Synthesis and Characterization
- N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is a derivative within the broader category of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds, including those with 3-chlorophenyl substituents, have been synthesized and characterized through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, single crystal X-ray diffraction studies (Özer et al., 2009).
Structure-Activity Relationships
- The compound belongs to a class of chemicals that have been studied for their structure-activity relationships, particularly focusing on their interaction with biological receptors. For instance, studies on pyrazole derivatives, which share a structural similarity, have been instrumental in understanding the binding sites of cannabinoid receptors (Lan et al., 1999).
Molecular Interaction Studies
- Molecular interaction studies, particularly those involving the CB1 cannabinoid receptor, have utilized compounds structurally related to this compound. These studies employ methods like the AM1 molecular orbital method for conformational analysis, aiding in the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antitumor Activity Evaluation
- Some derivatives in this chemical class have been synthesized and investigated for their potential anticancer activities. Specifically, certain compounds have shown promising antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of these derivatives in oncology research (Yurttaş et al., 2014).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties. Studies have synthesized and screened compounds for their in vitro antibacterial and antifungal activities, demonstrating the potential use of these derivatives in combating infectious diseases (Desai et al., 2011).
Properties
Molecular Formula |
C23H27ClN2O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,13-14,17-18H,7-12,15-16H2,(H,25,27) |
InChI Key |
KCTKQIJFSAJZNG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


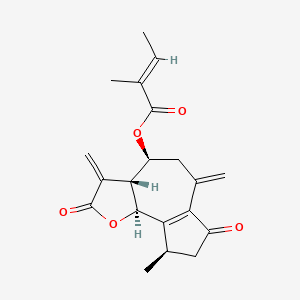



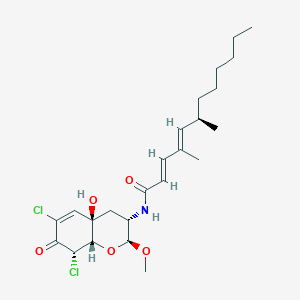
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)
![(4R,5'R)-2-benzoyl-2'-[4-(3-hydroxypropoxy)phenyl]-5'-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4'-5H-oxazole]one](/img/structure/B1261431.png)


